molecular formula C23H19Cl2NO2 B2916933 (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one CAS No. 477889-27-3

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one

Cat. No.: B2916933
CAS No.: 477889-27-3
M. Wt: 412.31
InChI Key: MAVKDAKWTHYQHQ-VAWYXSNFSA-N
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Description

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one is a synthetic organic compound characterized by its complex structure, which includes a dichlorophenyl group, a methoxyphenyl group, and a methylphenylamino group

Scientific Research Applications

Chemistry

In chemistry, (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activity or receptor binding.

Medicine

In medicine, the compound is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one typically involves a multi-step process. One common method includes the following steps:

    Formation of the Dichlorophenyl Intermediate: The starting material, 2,4-dichlorophenol, is reacted with a suitable alkylating agent to introduce the methoxy group, forming 2,4-dichlorophenylmethoxy.

    Coupling with Methoxyphenyl: The intermediate is then coupled with a methoxyphenyl derivative under specific conditions to form the desired methoxyphenyl group.

    Introduction of the Methylphenylamino Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the dichlorophenyl and methoxyphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresol isomers such as ortho-cresol, meta-cresol, and para-cresol share structural similarities with (2E)-1-{4-[(2,4-dichlorophenyl)methoxy]phenyl}-3-[(3-methylphenyl)amino]prop-2-en-1-one, particularly in the phenyl groups.

    Gabapentin: Gabapentin and its analogs exhibit similar structural motifs and are used in medicinal chemistry for their therapeutic properties.

Uniqueness

What sets this compound apart is its combination of dichlorophenyl, methoxyphenyl, and methylphenylamino groups. This unique arrangement allows for specific interactions and reactivity that are not observed in similar compounds.

Properties

IUPAC Name

(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(3-methylanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO2/c1-16-3-2-4-20(13-16)26-12-11-23(27)17-6-9-21(10-7-17)28-15-18-5-8-19(24)14-22(18)25/h2-14,26H,15H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVKDAKWTHYQHQ-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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